2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Descripción
2-Chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a substituted imidazolidinone core. The compound’s structure includes a 3-methoxyphenyl group at the 4-position of the imidazolidinone ring and a chloroacetamide side chain. This design confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-13(8-4-3-5-9(6-8)21-2)11(19)17(12(20)15-13)16-10(18)7-14/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSBMUGDAMQXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS: 956728-18-0) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity associated with this compound, synthesizing findings from various studies, including molecular docking analyses and in vivo evaluations.
The molecular formula for 2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is C13H14ClN3O4, with a predicted melting point of approximately 250.34 °C and a boiling point of about 580.79 °C . The compound's structure features an imidazolidinone core, which is known for its diverse biological activities.
The biological activity of 2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has been explored primarily through its interactions with various biological targets. It has been suggested that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, including protein tyrosine phosphatases (PTPs), which are critical in insulin signaling and glucose metabolism .
Antidiabetic Effects
Research indicates that derivatives of imidazolidinone compounds can enhance insulin sensitivity and improve glucose tolerance. For instance, studies have shown that modifications to similar structures can lead to significant improvements in insulin action by modulating gene expression related to insulin signaling pathways .
Analgesic Properties
In related studies involving similar acetamide derivatives, significant analgesic effects were observed. These compounds were tested against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The docking studies revealed strong binding affinities, suggesting that 2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide may exhibit comparable analgesic properties .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide to various enzymes. These studies suggest that the compound can effectively inhibit PTPs, potentially leading to enhanced glucose uptake in muscle cells and improved metabolic profiles in diabetic models .
In Vivo Evaluations
In vivo studies involving similar compounds have demonstrated their efficacy in improving insulin sensitivity and reducing blood glucose levels in diabetic animal models. For example, compounds exhibiting structural similarities have shown improvements in serum lipid profiles and enhanced insulin receptor phosphorylation .
Summary Table of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structural Variations
2-Chloro-N-[4-(4-Methoxyphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-yl]Acetamide
- Key Difference : The methoxy group is para-substituted (4-methoxyphenyl) instead of meta (3-methoxyphenyl).
- Biological Activity: Positional isomerism may influence binding to biological targets, as seen in other acetamide derivatives where substituent placement affects potency .
2-[4-(2-Methoxy-5-Methylphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-yl]Acetic Acid
- Structure : Replaces the chloroacetamide with a carboxylic acid group and introduces a 2-methoxy-5-methylphenyl substituent.
- Impact: Solubility: The carboxylic acid improves aqueous solubility, critical for pharmacokinetics. Bioactivity: Acidic groups can enhance interactions with polar enzyme active sites, as observed in anticonvulsant quinazolinone derivatives .
Substituent Modifications in Acetamide Derivatives
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m)
- Structure: Features a triazole ring and naphthyloxy group instead of imidazolidinone.
- Impact :
2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Structure: Substitutes the imidazolidinone with a pyrazolone ring and dichlorophenyl group.
- Impact: Crystal Packing: The pyrazolone core facilitates N–H⋯O hydrogen bonding, forming dimeric structures critical for crystal engineering . Antimicrobial Potential: Dichlorophenyl groups are associated with enhanced antimicrobial activity in sulfonamide derivatives .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | C₁₇H₁₈ClN₃O₅ | ~380 | 3-Methoxyphenyl, Chloroacetamide |
| 2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | C₁₇H₁₈ClN₃O₅ | ~380 | 4-Methoxyphenyl, Chloroacetamide |
| 2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide | C₂₂H₂₈N₄O₃ | 396.5 | tert-Butylphenyl, Cyanocyclopentyl |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Start with methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Oxidize this intermediate with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. React with N,N′-carbonyldiimidazole (CDI) and 2-chloro-N-[(substituted phenyl)methyl]acetamide to form the target compound .
- Route 2 : Use chloroacetyl chloride (1.5 mol) and aromatic/heterocyclic amines (1.0 mol) in chloroform under cold conditions. Monitor completion via TLC. Subsequent coupling with potassium carbonate in DMF at room temperature yields derivatives .
- Key Variables : Excess chloroacetyl chloride (1.5:1 molar ratio) improves acylation efficiency. DMF enhances solubility during coupling, while TLC ensures reaction progress .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy : Use NMR to confirm substitution patterns (e.g., δ 3.8 ppm for -OCH, δ 4.0 ppm for CH) and IR (e.g., 1667 cm for C=O stretches) .
- Mass Spectrometry : Confirm molecular weight via MS (e.g., m/z 430.2 [M+1]) .
- Elemental Analysis : Validate stoichiometry (e.g., CHNOS requires C=53.1%, H=3.52%) .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. How can structural modifications to the 3-methoxyphenyl or methyl groups impact biological activity, and what strategies optimize substituent selection?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., -OCH) on the phenyl ring enhance metabolic stability, while methyl groups at the imidazolidinone 4-position increase steric hindrance, potentially improving target selectivity .
- Screening Strategy : Synthesize derivatives via combinatorial chemistry (e.g., 3(a-o) in ), varying substituents on the acetamide and imidazolidinone moieties. Test in vitro for activity (e.g., anticonvulsant or hypoglycemic assays) and correlate with Hammett constants or steric parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
